
4-(1,1-Difluoroethyl)-2,5-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Difluoroethyl)-2,5-difluoropyridine is a chemical compound used in scientific research for various applications. It is a pyridine derivative with the molecular formula C7H4F4N. This chemical compound has gained attention due to its unique properties, which make it useful in various research fields.
科学的研究の応用
1. Supramolecular Chemistry and Molecular Assemblies
The research by Jin et al. (2017) explores the self-assemblies of partially fluorinated molecules, including compounds related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine. They focused on the systematic investigation of these assemblies on Au(111) using low-temperature scanning tunneling microscopy. Their findings demonstrate that multiple weak hydrogen bonds, such as C H⋯F and C H⋯N, can be efficiently applied to tune molecular orientations and self-assembly structures (Jin et al., 2017).
2. Synthesis and Functionalization of Halopyridines
Schlosser et al. (2005) discussed the regiochemically flexible substitutions of halopyridines, which are closely related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine. Their study reveals that the introduction of a trialkylsilyl group in specific positions can completely reverse the regioselectivity of these reactions, highlighting a significant aspect of the chemical behavior of such compounds (Schlosser et al., 2005).
3. Applications in Organic Synthesis
Bobbio and Schlosser (2005) applied the concept of "regioexhaustive substitution" to difluoropyridines, including 2,5-difluoropyridine. Their approach enabled the regioselective metalation and subsequent carboxylation of all vacant positions on the pyridine ring. This methodological advancement provides a versatile tool for synthesizing various fluorinated pyridinecarboxylic acids from each starting material (Bobbio & Schlosser, 2005).
4. Development of Novel Pharmaceuticals
Mishra et al. (2014) investigated the construction of tetracationic hetero-bimetallacycles, including compounds related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine. Their study focused on developing these complexes for anticancer potency, demonstrating their effectiveness against various cancer cell lines. This research provides insights into the potential application of such compounds in cancer therapy (Mishra et al., 2014).
5. Advances in Fluorinated Groups for Pharmaceuticals
Carbonnel et al. (2019) highlighted the significance of fluorine-containing molecules in pharmaceutical and agrochemical industries. Their review focuses on the design and study of emergent fluorinated groups, particularly the CF2Me residue, which is attractive for use as a bioisostere. This work underscores the importance of fluorinated moieties, including those related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine, in drug design (Carbonnel et al., 2019).
6. Photodynamic Therapy and Supramolecular Chemistry
Other studies, such as those by Maleki (2015), Nowak and Robins (2006), and Timperley et al. (2005), further explore the synthesis, functionalization, and applications of fluorinated pyridine derivatives in various fields, including their potential use in photodynamic cell–specific cancer therapy and nerve agent poisoning treatment. These findings contribute to the broader understanding of the chemical properties and potential applications of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine and its related compounds in scientific research (Maleki, 2015); (Nowak & Robins, 2006); (Timperley et al., 2005).
特性
IUPAC Name |
4-(1,1-difluoroethyl)-2,5-difluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRZVGBMJBQIHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

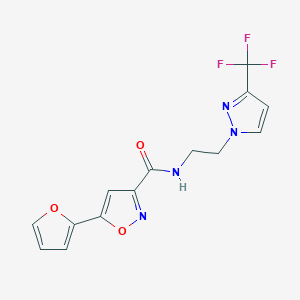
![N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2384595.png)
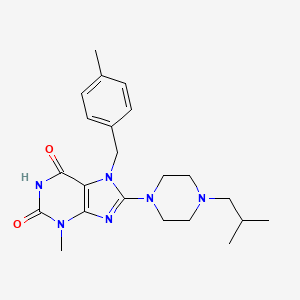
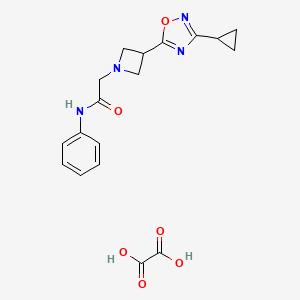

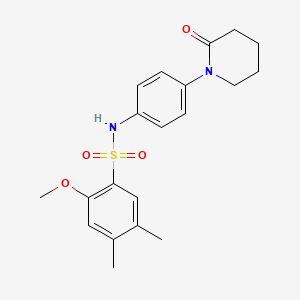
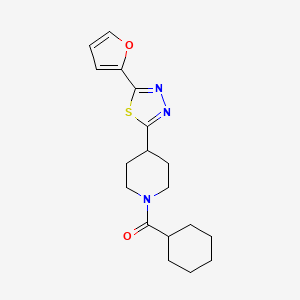
![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)
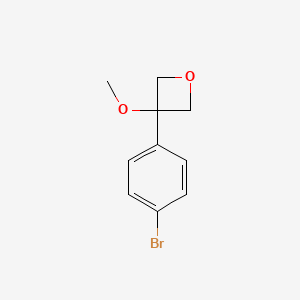
![5-((4-Ethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384606.png)
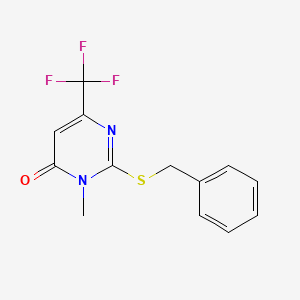
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)
